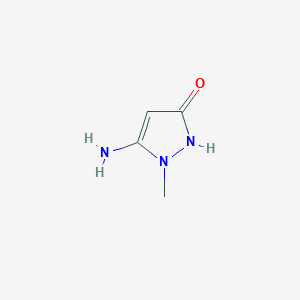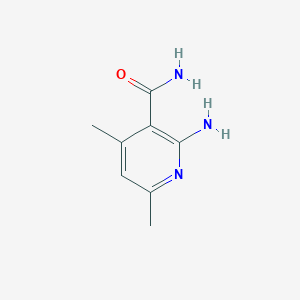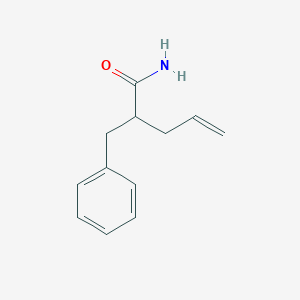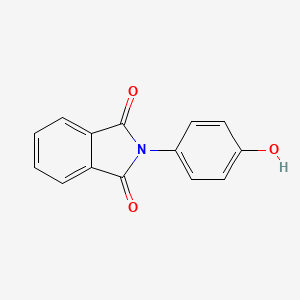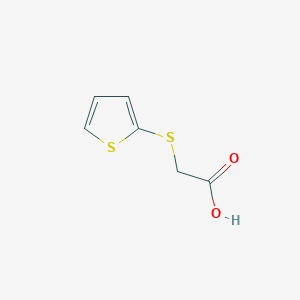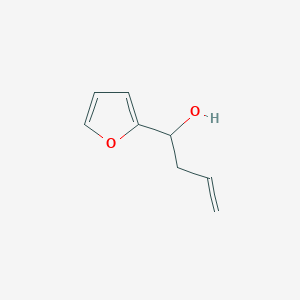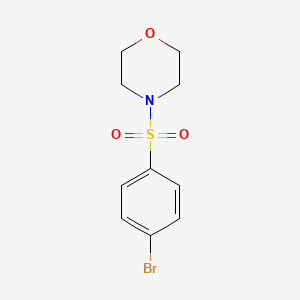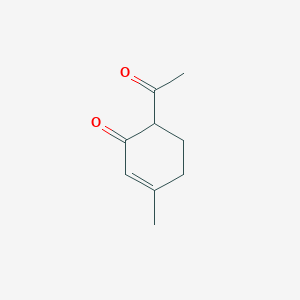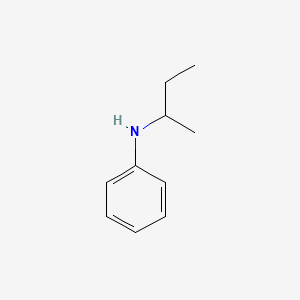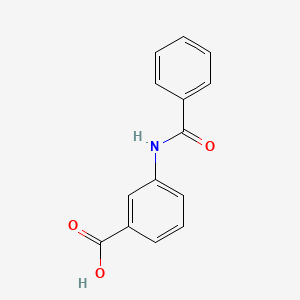
3-(苯甲酰氨基)苯甲酸
描述
Synthesis Analysis
The synthesis of compounds related to 3-(Benzoylamino)benzoic acid often involves strategic functional group transformations and coupling reactions. For instance, Öberg et al. (2012) explored the synthesis and biological evaluation of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogs as potent inhibitors of adenovirus replication, highlighting the significance of the ortho substituent pattern and the presence of carboxylic acid for activity (Öberg et al., 2012).
Molecular Structure Analysis
Structural analyses of benzoylamino benzoic acid derivatives reveal intricate molecular arrangements and interactions. For example, Aydın et al. (2010) characterized the structure of 4-(3-Benzoylthioureido)benzoic acid through various spectroscopic techniques and X-ray crystallography, providing insight into the molecular conformation and crystal packing (Aydın et al., 2010).
Chemical Reactions and Properties
The reactivity and chemical behavior of 3-(Benzoylamino)benzoic acid derivatives are influenced by their functional groups. Khan et al. (2012) demonstrated the synthesis of benzoic acids with tertiary alkylamino functionality, highlighting the versatility of these compounds in subsequent chemical transformations (Khan et al., 2012).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystalline structure are crucial for understanding the behavior of 3-(Benzoylamino)benzoic acid in different environments. Research on novel mesogenic benzoic acids by Weissflog et al. (1996) provides examples of how structural modifications can influence liquid crystalline behavior and phase transitions, which are important for applications in material science (Weissflog et al., 1996).
Chemical Properties Analysis
The chemical properties, including reactivity towards specific reagents and conditions, are integral to the utility of 3-(Benzoylamino)benzoic acid derivatives in synthetic chemistry. For example, the work by Shiraiwa et al. (2002) on the optical resolution of 2-benzoylamino-2-benzyl-3-hydroxypropanoic acid underscores the compound's potential in synthesizing optically active derivatives, which is significant for creating compounds with desired chiral properties (Shiraiwa et al., 2002).
科学研究应用
Application in Pharmaceutical Chemistry
- Summary of the Application: “3-(Benzoylamino)benzoic acid” derivatives have been studied for their potential as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FABH), an enzyme involved in fatty acid biosynthesis. This is a critical process in the life cycle of microorganisms, making it a promising target for the development of new antimicrobial agents .
- Methods of Application or Experimental Procedures: The study involved the use of 2D and 3D quantitative structure-activity relationships (QSAR) analysis via multiple linear regression and partial least square analysis respectively. A series of 43 “3-(Benzoylamino)benzoic acid” derivatives were subjected to this analysis .
- Results or Outcomes: The QSAR model developed in the study indicated the significance of lipophilic parameters in the inhibitory potential of “3-(Benzoylamino)benzoic acid” derivatives. This could guide the design of more potent FABH inhibitors .
Potential Therapeutic Applications
- Summary of the Application: Para-aminobenzoic acid (PABA) and its derivatives, including “3-(Benzoylamino)benzoic acid”, have been studied for their potential therapeutic applications. They have shown anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties .
- Methods of Application or Experimental Procedures: The study involved the synthesis of various PABA derivatives and their subsequent testing for various therapeutic properties. The best results were shown by substituted pyrazolidinedione with 89.3% inhibition and an IC50 value of 0.58 uM against targeted enzymes .
- Results or Outcomes: The antimicrobial screening suggested three most potent compounds with broad-spectrum activity as compared to standard drug ketoconazole and norfloxacin .
Use as a Building Block in Pharmaceuticals
- Summary of the Application: Given its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups, “3-(Benzoylamino)benzoic acid” is a commonly used building block in pharmaceuticals . It is great for the development of a wide range of novel molecules with potential medical applications .
- Methods of Application or Experimental Procedures: The study involved the synthesis of various para-aminobenzoic acid (PABA) derivatives, including “3-(Benzoylamino)benzoic acid”, and their subsequent testing for various therapeutic properties .
- Results or Outcomes: The synthesis of quinoxaline derivatives was carried out using p-amino benzoic acid, 2-chloro-3 substituted styryl quinoxaline, and triethylamine and refluxing in ethanol for 11 hours .
安全和危害
属性
IUPAC Name |
3-benzamidobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-13(10-5-2-1-3-6-10)15-12-8-4-7-11(9-12)14(17)18/h1-9H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTOAZQBWHSIQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10292555 | |
| Record name | 3-(benzoylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzoylamino)benzoic acid | |
CAS RN |
587-54-2 | |
| Record name | 587-54-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83624 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(benzoylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate](/img/structure/B1266785.png)
